molecular formula C9H6F2N2O B13185778 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine

Cat. No.: B13185778
M. Wt: 196.15 g/mol
InChI Key: FHQMVQSSPYHJRL-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine is an organic compound that features a difluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic conditions, such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Oxazole N-oxides

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated oxazole derivatives

Scientific Research Applications

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl isocyanate
  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 3,4-Difluorophenylboronic acid

Uniqueness

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better stability, reactivity, or bioactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

FHQMVQSSPYHJRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=COC(=N2)N)F)F

Origin of Product

United States

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